6-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes a thienyl group, a hydrazino group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thienyl carbonyl hydrazine derivative. This is followed by the introduction of the cyclohexene carboxylic acid moiety through a series of reactions that may include condensation, cyclization, and functional group transformations. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors, advanced purification techniques, and automated systems to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 6-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or induction of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylate
- (1S,6S)-6-({2-[(4,5-Dimethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylate
Uniqueness
Compared to similar compounds, 6-({2-[(4,5-Dimethylthiophen-3-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid may exhibit unique properties due to its specific structural features. These include its ability to undergo specific chemical reactions, its potential biological activities, and its applications in various fields of research and industry.
Properties
IUPAC Name |
6-[[(4,5-dimethylthiophene-3-carbonyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-8-9(2)22-7-12(8)14(19)17-16-13(18)10-5-3-4-6-11(10)15(20)21/h3-4,7,10-11H,5-6H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQHNNJDAIRTOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NNC(=O)C2CC=CCC2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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